molecular formula C11H16OS B12554832 1-Tert-butylsulfinyl-2-methylbenzene CAS No. 142075-25-0

1-Tert-butylsulfinyl-2-methylbenzene

Cat. No.: B12554832
CAS No.: 142075-25-0
M. Wt: 196.31 g/mol
InChI Key: AGJUWIQNUZJADL-UHFFFAOYSA-N
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Description

1-Tert-butylsulfinyl-2-methylbenzene is an organic compound with the molecular formula C11H16OS. It is characterized by the presence of a tert-butylsulfinyl group attached to a methylbenzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butylsulfinyl-2-methylbenzene typically involves the reaction of 2-methylbenzene with tert-butylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:

2-methylbenzene+tert-butylsulfinyl chlorideThis compound+HCl\text{2-methylbenzene} + \text{tert-butylsulfinyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-methylbenzene+tert-butylsulfinyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butylsulfinyl-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by the electron-donating effect of the tert-butylsulfinyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: 1-tert-butylsulfonyl-2-methylbenzene.

    Reduction: 1-tert-butylsulfanyl-2-methylbenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Tert-butylsulfinyl-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of sulfinyl and sulfonyl compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-tert-butylsulfinyl-2-methylbenzene exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The electron-donating nature of the tert-butylsulfinyl group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. Additionally, the sulfinyl group can participate in redox reactions, altering the oxidation state of the compound and its reactivity.

Comparison with Similar Compounds

    1-tert-butylsulfanyl-2-methylbenzene: Similar structure but with a sulfide group instead of a sulfinyl group.

    1-tert-butylsulfonyl-2-methylbenzene: Contains a sulfonyl group, which is a higher oxidation state of the sulfinyl group.

Uniqueness: 1-Tert-butylsulfinyl-2-methylbenzene is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and chemical properties compared to its sulfide and sulfonyl analogs. The sulfinyl group can undergo both oxidation and reduction, providing versatility in synthetic applications.

Properties

CAS No.

142075-25-0

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

1-tert-butylsulfinyl-2-methylbenzene

InChI

InChI=1S/C11H16OS/c1-9-7-5-6-8-10(9)13(12)11(2,3)4/h5-8H,1-4H3

InChI Key

AGJUWIQNUZJADL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)C(C)(C)C

Origin of Product

United States

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